3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride chemical properties
3,3-Difluoro-8-azaspiro[4.5]decane hydrochloride chemical properties
Title: 3,3-Difluoro-8-azaspiro[4.5]decane Hydrochloride: A Next-Generation Spirocyclic Building Block in Modern Drug Discovery
Abstract As of 2026, the pharmaceutical industry’s shift away from planar, sp2-hybridized architectures toward complex, three-dimensional sp3-rich frameworks has fundamentally altered hit-to-lead optimization. As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and target specificity. This whitepaper provides an in-depth technical analysis of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride , a premium bioisostere that effectively addresses these challenges. We will explore its physicochemical profile, its critical role in allosteric enzyme inhibition (specifically SHP2), and field-validated experimental protocols for its integration into synthetic pipelines.
Structural Rationale & Physicochemical Profile
The architectural brilliance of 3,3-difluoro-8-azaspiro[4.5]decane lies in the synergistic combination of a spirocyclic core and a geminal difluoro substitution.
-
The Spiro[4.5]decane Core: By spiro-fusing a piperidine ring (6-membered) with a cyclopentane ring (5-membered), the molecule achieves a high degree of conformational rigidity. This "escape from flatland" maximizes the Fraction of sp3 carbons (
), which statistically correlates with higher clinical success rates due to reduced off-target promiscuity and improved solubility. -
Gem-Difluoro Substitution: Fluorine is highly electronegative and relatively small. Placing two fluorine atoms at the 3-position of the cyclopentane ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated hydroxylation at a typical "soft spot." Second, the strong electron-withdrawing inductive effect slightly lowers the basicity (
) of the distant piperidine nitrogen, fine-tuning the molecule's overall lipophilicity (LogD) without adding steric bulk.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride |
| CAS Registry Number | 2305252-00-8[1] |
| Molecular Formula | C9H15F2N · HCl[1] |
| Molecular Weight | 211.68 g/mol (Salt) / 175.22 g/mol (Free Base)[1] |
| Fraction sp3 ( | 1.00 (Optimal for 3D vectorization) |
| Physical State | Crystalline solid (Hydrochloride salt) |
| Typical Precursor | Boc-protected derivative (CAS: 1801766-63-1)[2] |
Application in Targeted Protein Inhibition: The SHP2 Case Study
To understand the utility of this building block, we must examine its application in targeted oncology. Src Homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS/MAPK signaling pathway[3].
Inhibiting SHP2 requires locking the enzyme in its auto-inhibited (closed) conformation. Traditional flat aromatic inhibitors fail here due to the complex, cavernous nature of the allosteric binding pocket. Spirocyclic amines like 3,3-difluoro-8-azaspiro[4.5]decane are frequently utilized as surface-exposed solubilizing groups or hinge-binding vectors in SHP2 inhibitors[4],[5]. The rigid 3D structure of the spirocycle minimizes the entropic penalty upon binding, while the difluoro moiety optimizes interactions with hydrophobic residues in the allosteric site[6].
Fig 1. SHP2 signaling cascade and allosteric inhibition by spirocyclic derivatives.
Experimental Methodologies: Synthesis & Functionalization
In a commercial or discovery setting, this moiety is typically procured as the Boc-protected precursor (tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate)[2]. To utilize the secondary amine for subsequent Buchwald-Hartwig cross-coupling or amide bond formation, a highly controlled deprotection protocol is required.
As an application scientist, I strongly advocate for anhydrous HCl in dioxane over trifluoroacetic acid (TFA) for this specific spirocycle. While TFA is standard, it often leaves trace fluorinated acetates that complicate downstream organometallic couplings. HCl in dioxane provides a strictly anhydrous environment, preventing ring-opening side reactions and facilitating the direct precipitation of the highly crystalline hydrochloride salt[4].
Step-by-Step Boc-Deprotection Protocol
Self-Validating Design: This protocol utilizes solvent polarity shifts to force product precipitation, eliminating the need for aqueous workup and providing immediate visual confirmation of reaction progress.
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Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with tert-butyl 3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq).
-
Solubilization: Dissolve the starting material in anhydrous Methanol (MeOH) or Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Acidification: Slowly add a solution of 4M HCl in Dioxane (10.0 eq). Causality note: The large excess of HCl drives the equilibrium forward, while the dioxane stabilizes the evolving isobutylene/t-butyl cation before it safely eliminates.
-
Thermal Activation: Stir the mixture at 40 °C for 1 to 2 hours[4]. Monitor the disappearance of the starting material via LC-MS.
-
Isolation: Once conversion is complete, concentrate the reaction mixture under reduced pressure to remove volatile organics and excess HCl.
-
Trituration (Crucial Step): Suspend the resulting crude residue in cold diethyl ether (
). The polar hydrochloride salt will crash out as a pristine white solid, while any unreacted starting material or non-polar impurities remain in the ether layer. -
Filtration: Filter the solid over a Büchner funnel, wash with additional cold ether, and dry under high vacuum to afford 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride in >95% purity.
Fig 2. Standardized workflow for Boc-deprotection and isolation of the hydrochloride salt.
Analytical Characterization & Validation
To ensure scientific integrity before proceeding to library synthesis, the isolated hydrochloride salt must be rigorously characterized:
- F NMR: The gem-difluoro group is highly diagnostic. Look for a distinct multiplet or an AB quartet system in the negative ppm range (typically around -90 to -110 ppm, depending on the solvent), which confirms the integrity of the fluorinated cyclopentane ring.
-
LC-MS: Electrospray ionization (ESI+) should reveal a prominent peak at
, corresponding to the ion of the free base. The absence of the peak confirms complete deprotection.
References
-
Molaid Chemical Database. "3,3-difluoro-8-azaspiro[4.5]decane hydrochloride - CAS 2305252-00-8". Molaid. URL: [Link]
- Novartis AG. "WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2". Google Patents.
- Novartis AG. "EP3310779B1 - Compounds and compositions for inhibiting the activity of SHP2". Google Patents.
- Jacobio Pharmaceuticals Co Ltd. "EP3753941B1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof". Google Patents.
- Novartis AG. "WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2". Google Patents.
Sources
- 1. 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride - CAS号 2305252-00-8 - 摩熵化学 [molaid.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. WO2015107495A1 - N-azaspirocycloalkane substituted n-heteroaryl compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3753941B1 - Pyrimidine-fused cyclic compound, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 6. WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
